Trivalent N-acetylgalactosamine-dibenzocyclooctyne, commonly referred to as Trivalent GalNAc-DBCO, is a synthetic compound that integrates the properties of N-acetylgalactosamine and dibenzocyclooctyne. The N-acetylgalactosamine moiety acts as a high-affinity ligand for the asialoglycoprotein receptor, which is predominantly expressed on hepatocytes. This feature makes Trivalent GalNAc-DBCO particularly advantageous for targeted drug delivery to liver cells, enhancing therapeutic efficacy in liver-related diseases.
Trivalent GalNAc-DBCO is classified as a bioconjugate compound due to its ability to form stable linkages with biological molecules through bioorthogonal reactions. It is primarily utilized in biomedical research and therapeutic applications, particularly in the fields of drug delivery and protein degradation technologies .
The synthesis of Trivalent GalNAc-DBCO involves multiple steps, typically starting from peracetylated N-acetylgalactosamine and a Cbz-protected dendrimer scaffold. The general synthetic route includes:
The entire process typically yields a product with a molecular weight around 1730.94 g/mol and requires careful monitoring to maintain quality throughout synthesis .
Trivalent GalNAc-DBCO features a trivalent structure comprising three N-acetylgalactosamine units linked to a dibenzocyclooctyne moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 1730.94 g/mol . The compound's structure allows it to undergo strain-promoted azide-alkyne cycloaddition reactions, facilitating efficient bioconjugation without the need for toxic catalysts .
Trivalent GalNAc-DBCO primarily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are characterized by their specificity and efficiency in bioconjugation applications. These reactions occur under mild conditions, typically at room temperature in aqueous solutions, allowing for the conjugation of azide-containing biomolecules without significant side reactions.
The primary products of SPAAC reactions involving Trivalent GalNAc-DBCO are triazole-linked conjugates. These conjugates retain the biological activity of both the N-acetylgalactosamine and the azide-containing molecule, making them valuable for targeted delivery systems in therapeutic contexts.
Trivalent GalNAc-DBCO operates through high-affinity binding to the asialoglycoprotein receptor on hepatocytes. Upon binding, the compound is internalized via receptor-mediated endocytosis. The dibenzocyclooctyne component facilitates the conjugation of therapeutic agents through SPAAC reactions, enhancing targeted delivery specifically to liver cells. This mechanism has been shown to effectively mediate protein degradation in liver tissues, demonstrating significant potential for treating liver diseases .
Trivalent GalNAc-DBCO appears as a white to off-white solid with a purity of at least 95% as determined by high-performance liquid chromatography. It is soluble in various solvents including dimethyl sulfoxide and water, making it versatile for different experimental setups .
The compound exhibits stability under physiological conditions, which is crucial for maintaining the integrity of therapeutic agents during delivery. Its ability to undergo copper-free click chemistry enhances its utility in biological applications by minimizing cytotoxicity associated with traditional copper-catalyzed methods .
Trivalent GalNAc-DBCO has several significant applications across various scientific fields:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: